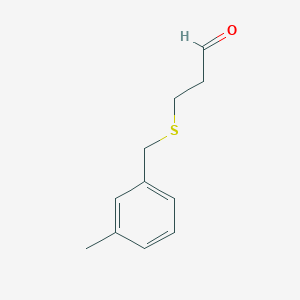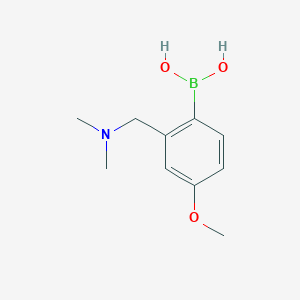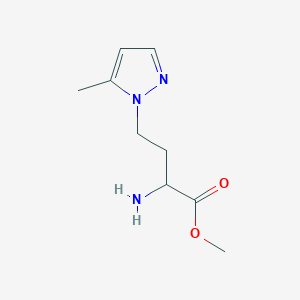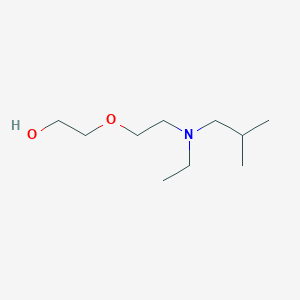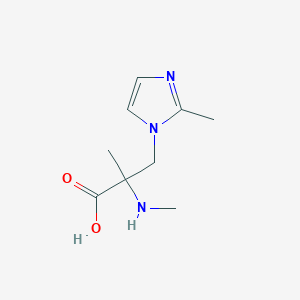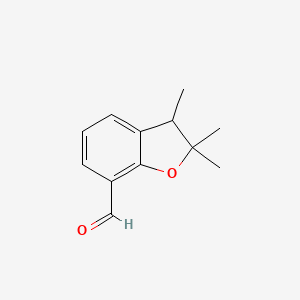![molecular formula C12H19ClO2S B13639769 1-(Bicyclo[2.2.2]octan-2-ylmethyl)cyclopropane-1-sulfonyl chloride](/img/structure/B13639769.png)
1-(Bicyclo[2.2.2]octan-2-ylmethyl)cyclopropane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-({bicyclo[2.2.2]octan-2-yl}methyl)cyclopropane-1-sulfonyl chloride is a complex organic compound featuring a bicyclic structure. The bicyclo[2.2.2]octane moiety is a common motif in organic chemistry due to its rigidity and unique spatial arrangement, which can influence the reactivity and properties of the compound.
Méthodes De Préparation
The synthesis of 1-({bicyclo[2.2.2]octan-2-yl}methyl)cyclopropane-1-sulfonyl chloride typically involves multiple steps, starting from readily available precursors. The key steps often include the formation of the bicyclo[2.2.2]octane core, followed by functionalization to introduce the cyclopropane and sulfonyl chloride groups. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the final product.
Analyse Des Réactions Chimiques
1-({bicyclo[2.2.2]octan-2-yl}methyl)cyclopropane-1-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the sulfur atom.
Addition Reactions: The cyclopropane ring can undergo ring-opening reactions, leading to the formation of more complex structures.
Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents such as hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Applications De Recherche Scientifique
1-({bicyclo[2.2.2]octan-2-yl}methyl)cyclopropane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to study the effects of rigid bicyclic structures on biological activity, potentially leading to the discovery of new bioactive compounds.
Medicine: Its derivatives may exhibit pharmacological properties, making it a candidate for drug development.
Industry: The compound’s unique structure can be exploited in the design of new materials with specific properties, such as increased stability or reactivity.
Mécanisme D'action
The mechanism of action of 1-({bicyclo[2.2.2]octan-2-yl}methyl)cyclopropane-1-sulfonyl chloride involves its interaction with molecular targets through its functional groups. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The bicyclic structure may also influence the compound’s binding affinity and specificity for certain targets.
Comparaison Avec Des Composés Similaires
1-({bicyclo[2.2.2]octan-2-yl}methyl)cyclopropane-1-sulfonyl chloride can be compared to other compounds with similar structures, such as:
Bicyclo[2.2.2]octane derivatives: These compounds share the same bicyclic core but differ in their functional groups, leading to variations in reactivity and applications.
Cyclopropane derivatives: Compounds with cyclopropane rings exhibit unique chemical properties due to the ring strain, which can influence their reactivity.
Sulfonyl chlorides: These compounds are widely used in organic synthesis for introducing sulfonyl groups into molecules.
The uniqueness of 1-({bicyclo[2.2.2]octan-2-yl}methyl)cyclopropane-1-sulfonyl chloride lies in the combination of these structural features, which can lead to novel reactivity patterns and applications.
Propriétés
Formule moléculaire |
C12H19ClO2S |
|---|---|
Poids moléculaire |
262.80 g/mol |
Nom IUPAC |
1-(2-bicyclo[2.2.2]octanylmethyl)cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C12H19ClO2S/c13-16(14,15)12(5-6-12)8-11-7-9-1-3-10(11)4-2-9/h9-11H,1-8H2 |
Clé InChI |
FYLLDAZYHQLRQD-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CCC1CC2CC3(CC3)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


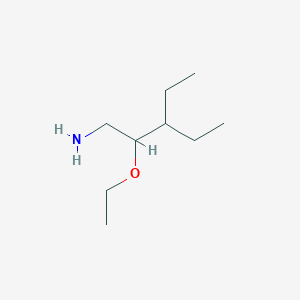


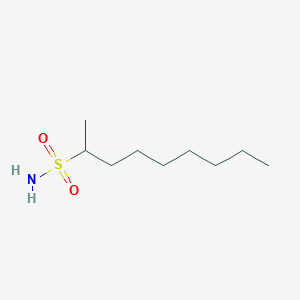

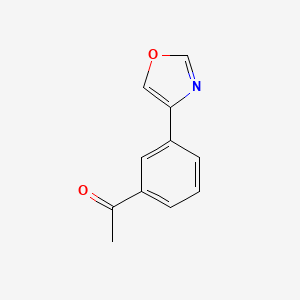
amino}but-2-ynoicacid](/img/structure/B13639737.png)

